molecular formula C20H21N5O2 B2476212 2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2176201-54-8

2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No. B2476212
CAS RN: 2176201-54-8
M. Wt: 363.421
InChI Key: AXASFWNOQZRMMM-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It’s part of a new series of compounds that were synthesized and evaluated for their in vitro anti-HIV-1 activity . Most of the tested compounds displayed moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures .


Synthesis Analysis

The compound was synthesized as part of a series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings . These were part of the metal chelation motif .


Molecular Structure Analysis

The molecular structure of the compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core . The compound binds into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .

Mechanism of Action

The compound’s mechanism of action is related to its anti-HIV-1 activity. It binds into the active site of PFV integrase (IN), an enzyme essential for retroviral replication .

Safety and Hazards

The compound was tested in vitro and showed no significant cytotoxicity at a concentration of 100 μM .

properties

IUPAC Name

2-[3-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-19-10-18(21-17-7-3-4-8-24(17)19)23-11-14(12-23)13-25-20(27)9-15-5-1-2-6-16(15)22-25/h3-4,7-10,14H,1-2,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXASFWNOQZRMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)C4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

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